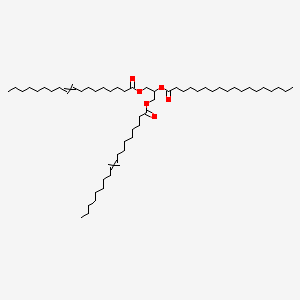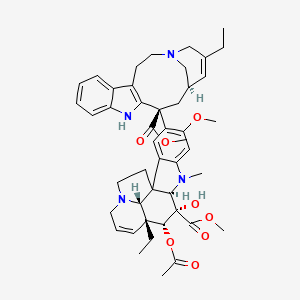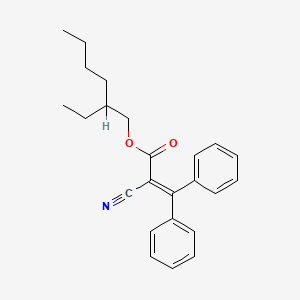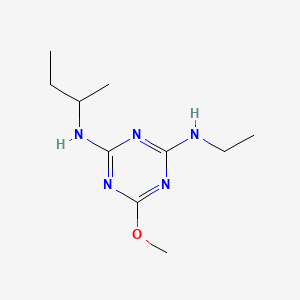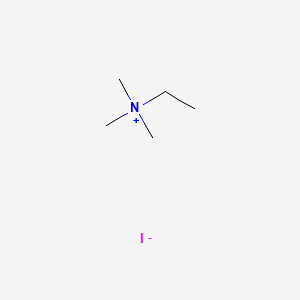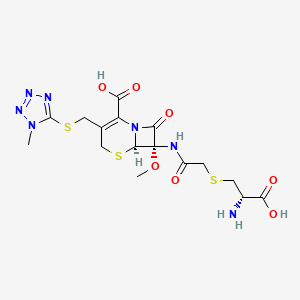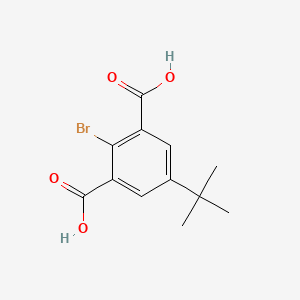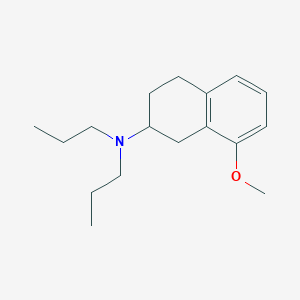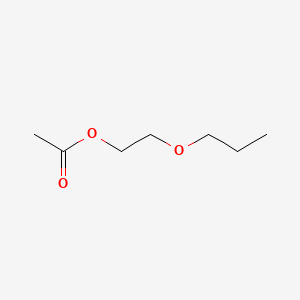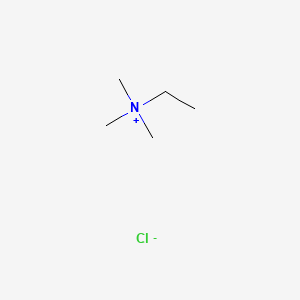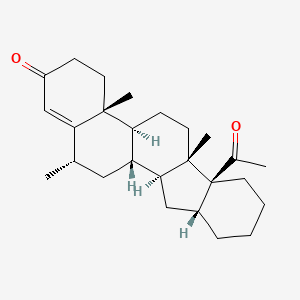
Mecigestone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Mecigestone involves the modification of progesterone. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate these transformations .
Analyse Chemischer Reaktionen
Mecigestone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the ketone functional groups present in the molecule.
Reduction: The ketone groups can be reduced to alcohols under specific conditions.
Substitution: The methyl group at the 6α position can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mecigestone has been studied for its progestational activity and contraceptive effects . It interacts with the progesterone receptor in mammalian systems, making it a valuable compound for studying the molecular mechanisms of steroid hormone action . Its unique structure allows it to bind to progesterone receptors with varying affinities, providing insights into receptor-ligand interactions .
Wirkmechanismus
Mecigestone exerts its effects by binding to the progesterone receptor in target tissues . This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression . The molecular targets include genes involved in reproductive processes and other physiological functions regulated by progesterone . The pathways involved are similar to those of natural progesterone, but this compound exhibits unique binding characteristics that differentiate it from other progestins .
Vergleich Mit ähnlichen Verbindungen
Mecigestone is similar to other steroidal progestins like Pentarane A and acetomepregenol . its unique structure, particularly the 6α-methyl and 16α,17α-cyclohexane modifications, gives it distinct binding properties and biological activities . Compared to Pentarane A, this compound has a higher affinity for the progesterone receptor and exhibits different pharmacokinetic properties . These differences make this compound a valuable compound for specific research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
58212-84-3 |
|---|---|
Molekularformel |
C26H38O2 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
(4aR,4bS,6aS,6bS,10aR,11aS,11bR,13S)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one |
InChI |
InChI=1S/C26H38O2/c1-16-13-20-21(24(3)11-8-19(28)15-22(16)24)9-12-25(4)23(20)14-18-7-5-6-10-26(18,25)17(2)27/h15-16,18,20-21,23H,5-14H2,1-4H3/t16-,18+,20+,21-,23-,24+,25-,26-/m0/s1 |
InChI-Schlüssel |
OAICPORQJIVREU-SGCXAXHESA-N |
SMILES |
CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@@H]4[C@]3(CCCC4)C(=O)C)C)[C@@]5(C1=CC(=O)CC5)C |
Kanonische SMILES |
CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C |
Synonyme |
6alpha-methyl,16alpha,17alpha-cyclohexanoprogesterone pentarane B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



